2-Bromoisobutyric anhydride 2-Bromoisobutyric anhydride
Brand Name: Vulcanchem
CAS No.: 42069-15-8
VCID: VC16183870
InChI: InChI=1S/C8H12Br2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3
SMILES:
Molecular Formula: C8H12Br2O3
Molecular Weight: 315.99 g/mol

2-Bromoisobutyric anhydride

CAS No.: 42069-15-8

Cat. No.: VC16183870

Molecular Formula: C8H12Br2O3

Molecular Weight: 315.99 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoisobutyric anhydride - 42069-15-8

Specification

CAS No. 42069-15-8
Molecular Formula C8H12Br2O3
Molecular Weight 315.99 g/mol
IUPAC Name (2-bromo-2-methylpropanoyl) 2-bromo-2-methylpropanoate
Standard InChI InChI=1S/C8H12Br2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3
Standard InChI Key CHYAZMNKLHWVBP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)OC(=O)C(C)(C)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromoisobutyric anhydride is a symmetrical anhydride derived from two 2-bromo-2-methylpropanoic acid molecules. Its structure features two bromine atoms at the α-positions of the carbonyl groups, creating a sterically hindered environment that influences its reactivity. The canonical SMILES representation CC(C)(Br)C(=O)OC(=O)C(C)(C)Br\text{CC(C)(Br)C(=O)OC(=O)C(C)(C)Br} and InChI key CHYAZMNKLHWVBP-UHFFFAOYSA-N\text{CHYAZMNKLHWVBP-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number42069-15-8
Molecular FormulaC8H12Br2O3\text{C}_8\text{H}_{12}\text{Br}_2\text{O}_3
Molecular Weight315.99 g/mol
Exact Mass313.915 g/mol
XLogP3 (Partition Coefficient)2.40

Synthetic Pathways and Industrial Production

Bromination-Esterification Cascade

A patented two-step process exemplifies modern synthesis strategies:

  • Selective α-Bromination: Carboxylic acids (e.g., isobutyric acid) undergo bromination using Br2\text{Br}_2 in the presence of catalytic acid halides. This step achieves >90% selectivity for the α-position, minimizing di- or tri-brominated byproducts.

  • Solvent-Free Esterification: The resultant 2-bromoalkanoic acid reacts with alcohols (e.g., ethanol) under acidic catalysis (H2SO4\text{H}_2\text{SO}_4, 0.005–0.02 equiv.) . Azeotropic distillation removes water, driving the equilibrium toward anhydride formation with yields exceeding 79% .

Table 2: Optimized Reaction Conditions from Patent WO2004052818A1

ParameterOptimal RangeImpact on Yield
Temperature80–120°CMaximizes reaction rate
Catalyst Loading0.005–0.02 equiv.Balances activity and cost
Alcohol/Acid Ratio1.5:1Minimizes alcohol waste

Purification and Quality Control

Post-synthesis, fractional distillation under reduced pressure (e.g., 50 mbar) yields >99.5% pure product . Gas chromatography (GC) and nuclear magnetic resonance (NMR) ensure compliance with industrial specifications .

Physicochemical Properties and Characterization

Thermal and Spectral Data

The compound’s melting point (56–60°C) and thermal stability make it suitable for high-temperature polymerizations. Fourier-transform infrared (FTIR) spectra show characteristic absorptions at 1740 cm1^{-1} (C=O stretch) and 650 cm1^{-1} (C-Br stretch) .

Table 3: Key Physicochemical Parameters

PropertyValueMethod
Melting Point56–60°CDSC
Purity≥97%HPLC
Flash PointNot determined-
Density1.65 g/cm3^3 (estimated)Computational

Solubility and Reactivity

2-Bromoisobutyric anhydride is soluble in polar aprotic solvents (e.g., THF, DMF) but hydrolyzes rapidly in water . Its electrophilic carbonyl groups participate in nucleophilic acyl substitutions, forming esters or amides .

Applications in Polymer Science and Organic Synthesis

Atom Transfer Radical Polymerization (ATRP)

As a difunctional ATRP initiator , the compound enables precise control over polymer molecular weights (Đ<1.1\text{Đ} < 1.1) by generating two radical sites per molecule. This dual initiation capability facilitates the synthesis of block copolymers and star-shaped architectures .

Peptide Modification and Crosslinking

The anhydride’s reactivity toward amine groups makes it valuable for modifying lysine residues in peptides, creating pH-sensitive drug delivery systems . In materials science, it crosslinks polyols to form biodegradable hydrogels .

Hazard StatementPrecautionary Measure
H302-H314P280-P305 + P351 + P338
Storage Conditions2–8°C in inert atmosphere

Environmental Impact

Brominated byproducts require neutralization with sodium sulfite before disposal . Lifecycle assessments recommend recycling solvents to reduce ecological footprint .

Recent Advances and Future Directions

Continuous Flow Synthesis

Recent adaptations of the patent methodology into continuous flow reactors have reduced reaction times by 40% while improving yield reproducibility . Microreactor technology minimizes bromine handling risks, enhancing industrial safety.

Bioorthogonal Chemistry Applications

Emerging studies exploit the anhydride’s rapid kinetics in bioorthogonal ligations, enabling live-cell labeling without interfering with native biochemical processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator